molecular formula C30H31N3O4 B11576578 ethyl 5-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11576578
M. Wt: 497.6 g/mol
InChI Key: CLMCUAFGCANELJ-UHFFFAOYSA-N
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Description

ETHYL 5-[3-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a benzimidazole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of ETHYL 5-[3-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzimidazole moiety can be introduced through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative. The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Chemical Reactions Analysis

ETHYL 5-[3-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 5-[3-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. The benzimidazole moiety can bind to DNA and proteins, affecting their function. The combined effects of these interactions contribute to the compound’s biological activity .

Comparison with Similar Compounds

ETHYL 5-[3-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other indole and benzimidazole derivatives:

Properties

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

IUPAC Name

ethyl 5-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C30H31N3O4/c1-4-36-30(35)29-20(2)32(3)26-15-14-23(17-24(26)29)37-19-22(34)18-33-27-13-9-8-12-25(27)31-28(33)16-21-10-6-5-7-11-21/h5-15,17,22,34H,4,16,18-19H2,1-3H3

InChI Key

CLMCUAFGCANELJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5)O)C)C

Origin of Product

United States

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